2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol
Description
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol is a Schiff base derivative characterized by a phenolic core substituted with bromine (Br), methoxy (OCH₃), and an iminomethyl group linked to a 4-chlorobenzyl moiety. Its molecular formula is C₁₅H₁₂BrClNO₂, with a molecular weight of 362.62 g/mol. The compound is synthesized via a condensation reaction between a brominated/methoxylated salicylaldehyde precursor and 4-chlorobenzylamine under reflux in methanol .
Properties
IUPAC Name |
2-bromo-6-[(4-chlorophenyl)methyliminomethyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-20-13-6-11(15(19)14(16)7-13)9-18-8-10-2-4-12(17)5-3-10/h2-7,9,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAMLJWCONQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol typically involves the following steps:
Formation of the imine: The reaction between 4-chlorobenzylamine and 2-bromo-4-methoxybenzaldehyde under acidic conditions forms the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can participate in halogen bonding, influencing its binding affinity to various biological targets. The imine group can undergo hydrolysis, releasing active intermediates that interact with cellular components.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of halogenated Schiff bases with variations in substituents on the aromatic rings and the imine-linked moiety. Key analogues and their distinguishing features are summarized below:
Key Observations :
- Electron-Donating Groups : The methyl group in increases electron density on the imine nitrogen, which may stabilize metal complexes in coordination chemistry.
- Heterocyclic Moieties: The quinoxaline group in introduces π-conjugation and planar geometry, favoring stacking interactions in crystal packing .
Physicochemical Properties
Comparative data on solubility, melting points, and hydrogen-bonding capacity:
Key Trends :
- pKa: The phenolic -OH group in all compounds exhibits weak acidity (pKa ~8.5–9.5), with slight variations due to substituent electronic effects.
- Hydrogen Bonding : The trifluoromethyl derivative has higher hydrogen bond acceptor capacity (5 vs. 4 in the target compound), influencing solubility in polar solvents.
Crystallographic and Hydrogen-Bonding Patterns
Single-crystal X-ray diffraction (SC-XRD) studies of related compounds reveal:
- Target Compound: Expected to form intramolecular O–H···N hydrogen bonds between the phenolic -OH and imine nitrogen, similar to .
- Quinoxaline Derivative : Exhibits intermolecular N–H···O hydrogen bonds involving the quinoxaline nitrogen and methoxy oxygen, enhancing crystal stability .
- Benzodioxolane Derivative : The dioxolane oxygen participates in C–H···O interactions, creating a 3D supramolecular network .
Functional Implications of Substituents
- Methoxy Group : Improves solubility in organic solvents but reduces metabolic stability in vivo.
- Imine Linker : Facilitates metal chelation, making these compounds candidates for catalytic or antimicrobial applications.
Biological Activity
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13BrClNO2
- Molecular Weight : 354.63 g/mol
- CAS Number : 477848-39-8
- IUPAC Name : 2-bromo-6-[(4-chlorobenzyl)imino]methyl-4-methoxyphenol
Synthesis Methods
The synthesis of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol typically involves the following steps:
- Formation of the Imine : The reaction between 4-chlorobenzylamine and 2-bromo-4-methoxybenzaldehyde under acidic conditions forms the imine intermediate.
- Cyclization : The imine intermediate undergoes cyclization to yield the final product.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imine functional group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The presence of halogen atoms (bromine and chlorine) may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenols can disrupt bacterial cell membranes and inhibit growth.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in PubMed explored the antimicrobial effects of halogenated phenols, demonstrating that similar compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Another research article highlighted the potential of related compounds in inducing apoptosis in various cancer cell lines through caspase activation pathways .
- Mechanistic Insights : A detailed investigation into the mechanism revealed that the compound could interact with DNA, leading to genotoxic effects in certain cancer models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Bromo-4-methoxybenzaldehyde | Structure | Precursor for synthesis; lacks biological activity |
| 4-Chlorobenzylamine | Structure | Used in synthesis; potential for biological activity |
| 2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol | Structure | Similar structure; investigated for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
